N-{2,2,2-trichloro-1-[(2,5-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE is a complex organic compound with the molecular formula C13H9Cl5N2OS. It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and is characterized by the presence of multiple chlorine atoms and an amide group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
The synthesis of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE typically involves the following steps:
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid and 2,5-dichloroaniline as the primary starting materials.
Chlorination: The thiophene-2-carboxylic acid undergoes chlorination to introduce the trichloroethyl group.
Amidation: The chlorinated thiophene-2-carboxylic acid is then reacted with 2,5-dichloroaniline to form the amide bond, resulting in the final compound
Chemical Reactions Analysis
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE involves its interaction with specific molecular targets and pathways. The compound’s multiple chlorine atoms and amide group allow it to form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE can be compared with other similar compounds, such as:
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(4-MEO-PHENYLAMINO)-ETHYL)-AMIDE: This compound has a methoxy group instead of the dichloro group, which can lead to different chemical and biological properties.
THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(3-CL-PHENYLAMINO)-ETHYL)-AMIDE: This compound has a single chlorine atom on the phenyl ring, which may affect its reactivity and interactions.
The uniqueness of THIOPHENE-2-CARBOXYLIC ACID (2,2,2-TRICHLORO-1(2,5-DICHLORO-PHENYLAMINO)ET)AMIDE lies in its specific arrangement of chlorine atoms and the presence of the amide group, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H9Cl5N2OS |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
N-[2,2,2-trichloro-1-(2,5-dichloroanilino)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C13H9Cl5N2OS/c14-7-3-4-8(15)9(6-7)19-12(13(16,17)18)20-11(21)10-2-1-5-22-10/h1-6,12,19H,(H,20,21) |
InChI Key |
AXIHCNDNFYHPRF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC(C(Cl)(Cl)Cl)NC2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.